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Compound of Interest

Compound Name: (+)-Matairesinol

Cat. No.: B1153668 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(+)-Matairesinol is a lignan, a class of polyphenolic compounds found in a variety of plants,

including flaxseed, sesame seeds, and whole grains. Lignans are of significant interest to the

scientific community due to their diverse biological activities, which include antioxidant, anti-

inflammatory, and potential anticancer properties. As a chiral molecule, matairesinol exists as

two enantiomers: (+)-matairesinol and (-)-matairesinol. This technical guide focuses on the

physical and chemical properties of the (+)-enantiomer, providing a comprehensive resource

for researchers in pharmacology, medicinal chemistry, and drug development. While much of

the published literature pertains to the more commonly studied (-)-matairesinol, this guide

consolidates available data and provides context for the expected properties of the (+)-form.

Chemical and Physical Properties
The fundamental chemical and physical properties of (+)-Matairesinol are summarized below.

It is important to note that while properties such as molecular weight and formula are identical

for both enantiomers, physical properties like melting point are expected to be the same, and

the specific optical rotation will be equal in magnitude but opposite in sign to its (-) counterpart.
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Property Value Reference(s)

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-

methoxyphenyl)methyl]oxolan-

2-one

[1]

Synonyms (+)-Matairesinol [1]

CAS Number 120409-94-1 [1]

Molecular Formula C₂₀H₂₂O₆ [1]

Molecular Weight 358.39 g/mol [2]

Appearance White to off-white solid [3]

Physical Properties
Property Value Notes Reference(s)

Melting Point 119 °C

Data for (-)-

Matairesinol. The

melting point for the

(+) enantiomer is

expected to be

identical.

[2][4]

Boiling Point 593.0 ± 45.0 °C Predicted value.

Specific Optical

Rotation ([α]D)
Data not available

The value is expected

to be equal in

magnitude and

opposite in sign to (-)-

Matairesinol.

Solubility
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Solvent Solubility Reference(s)

Dimethylformamide (DMF) 30 mg/mL [5]

Dimethyl sulfoxide (DMSO) 30 mg/mL [5]

Ethanol 2 mg/mL [5]

Acetone Slightly soluble

Chloroform Slightly soluble

Methanol Slightly soluble

Water Practically insoluble [4]

Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of (+)-
Matairesinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, assigned spectrum for (+)-Matairesinol is not readily available in the cited

literature, data from related compounds such as dimethylmatairesinol provide insight into the

expected chemical shifts. The proton (¹H) and carbon (¹³C) NMR spectra are crucial for

confirming the molecular structure.

Expected ¹H NMR Chemical Shift Regions (ppm):

Aromatic protons: 6.5-6.9

Methine protons (lactone ring): 2.5-3.0

Methylene protons (benzylic): 2.6-2.9

Methylene protons (lactone ring): 3.8-4.2

Methoxy protons: ~3.8

Phenolic hydroxyl protons: Variable, typically 5.0-6.0 (can be exchanged with D₂O)
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Expected ¹³C NMR Chemical Shift Regions (ppm):

Carbonyl carbon (lactone): 175-180

Aromatic carbons: 110-150

Methylene carbon (lactone ring): ~70

Methine carbons (lactone ring): 40-50

Methylene carbons (benzylic): 35-40

Methoxy carbon: ~56

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. The fragmentation of matairesinol is not dependent on its stereochemistry, so the

data is applicable to both enantiomers.

Key Fragmentation Pathways: Under electron ionization (EI-MS) after derivatization (e.g., as a

trimethylsilyl ether), or using electrospray ionization (ESI-MS/MS), matairesinol exhibits

characteristic fragmentation patterns. These often involve cleavages of the benzyl groups and

opening of the lactone ring.

Experimental Protocols
Extraction of Matairesinol from Plant Material
This protocol provides a general method for the extraction of lignans, including matairesinol,

from plant sources.[6][7]

Sample Preparation: The plant material (e.g., seeds, wood, or fruit) is first dried to a constant

weight, typically at 40-60°C, to prevent enzymatic degradation.[6] The dried material is then

ground into a fine powder to increase the surface area for extraction.[6]

Extraction:
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Maceration/Ultrasonication: A known quantity of the powdered plant material is suspended

in a solvent, commonly methanol or ethanol. The mixture is then agitated or sonicated for

a period of 30-60 minutes to facilitate the extraction of lignans.[6]

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used

with a suitable solvent.[6]

Hydrolysis (Optional): Lignans often exist as glycosides in plants. To obtain the aglycone

form (matairesinol), an enzymatic or acidic hydrolysis step is required.[7]

Enzymatic Hydrolysis: The crude extract can be treated with an enzyme mixture, such as

β-glucuronidase/sulfatase from Helix pomatia, to cleave the sugar moieties.[7]

Acidic Hydrolysis: Alternatively, the extract can be hydrolyzed with a dilute acid, although

this method may be less specific and could lead to degradation of the target compound.

Purification:

The crude extract is filtered to remove solid plant debris.

The filtrate is then concentrated under reduced pressure.

Further purification can be achieved through liquid-liquid extraction (e.g., with ethyl

acetate) followed by column chromatography on silica gel or preparative High-

Performance Liquid Chromatography (HPLC).[6]
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Caption: Workflow for the extraction and purification of (+)-Matairesinol.
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High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC is a standard technique for the analysis and purification of matairesinol. For the

separation of its enantiomers, a chiral stationary phase is required.

1. Standard (Achiral) HPLC Analysis:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid

to improve peak shape) and an organic solvent such as methanol or acetonitrile.

Detection: UV detection is commonly employed, with a wavelength set to the absorbance

maximum of matairesinol (around 280 nm).

Quantification: Quantification is achieved by comparing the peak area of the analyte to that

of a standard of known concentration.

2. Chiral HPLC for Enantiomer Separation:[8]

Principle: Enantiomers have identical physical properties in an achiral environment but

interact differently with a chiral stationary phase (CSP), allowing for their separation.

Chiral Stationary Phase (CSP): Various CSPs are available, with those based on

cyclodextrins or polysaccharide derivatives being common for separating lignan

enantiomers. For matairesinol, carboxymethyl-β-cyclodextrin has been used as a chiral

selector in capillary electrophoresis, a related technique.[8]

Mobile Phase: The mobile phase composition (e.g., a mixture of hexane and ethanol) is

optimized to achieve baseline separation of the enantiomers. The addition of modifiers like

diethylamine for basic compounds or trifluoroacetic acid for acidic compounds may be

necessary.

Detection: UV detection at 280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of

organic molecules.

1. Sample Preparation:

A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g.,

deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to

calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

A suite of NMR experiments is typically performed on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR: Provides information on the number of different types of protons and their

neighboring protons.

¹³C NMR: Shows the number of different types of carbon atoms.

2D NMR Experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other

(typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon

atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which

protons are close to each other in space, which is essential for determining the relative

stereochemistry of the molecule.
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Biological Activity and Signaling Pathways
Matairesinol has been shown to modulate several key signaling pathways, which is the basis

for its observed biological effects. One of the most frequently implicated is the Mitogen-

Activated Protein Kinase (MAPK) pathway.

Modulation of the MAPK Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular

processes, including proliferation, differentiation, apoptosis, and inflammation. Studies have

shown that matairesinol can influence the phosphorylation status of key kinases in this

pathway, such as p38, JNK, and ERK.[9] For example, in pancreatic cancer cells, matairesinol

has been observed to increase the phosphorylation of JNK and p38 while decreasing the

phosphorylation of ERK1/2, leading to an anti-proliferative effect.[9]
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Caption: Modulation of the MAPK pathway by (+)-Matairesinol.
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Conclusion
(+)-Matairesinol is a promising natural product with a range of biological activities that warrant

further investigation. This technical guide provides a foundational understanding of its physical

and chemical properties, along with standardized protocols for its extraction and analysis. A

deeper understanding of its interactions with cellular signaling pathways, such as the MAPK

pathway, will be crucial for the development of new therapeutic agents based on this lignan

scaffold. Further research is needed to fully characterize the specific properties of the (+)-

enantiomer, particularly its specific optical rotation and detailed NMR spectral data, to facilitate

its unambiguous identification and to explore its unique biological profile compared to its more

studied (-) counterpart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1153668#matairesinol-physical-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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